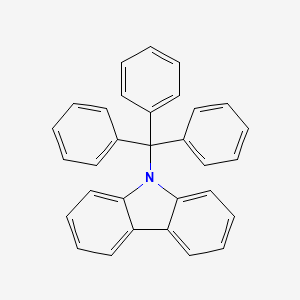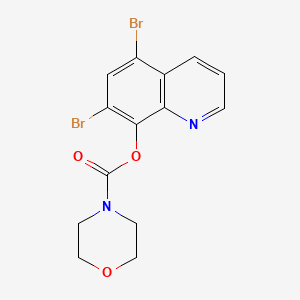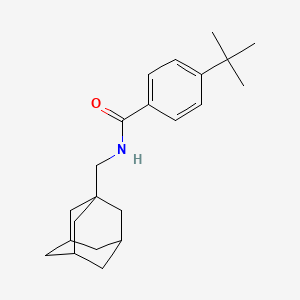![molecular formula C14H8ClIN2O5 B11092244 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid](/img/structure/B11092244.png)
2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, nitro, and iodo substituents on a benzoic acid framework, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. This intermediate is then subjected to iodination and subsequent amide formation with 5-iodobenzoic acid under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The nitro and iodo groups can participate in redox reactions, while the amide linkage allows for hydrogen bonding with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the iodo group.
5-Iodobenzoic acid: Contains the iodo group but lacks the chloro and nitro substituents.
2-[(2-Chloro-5-nitrobenzoyl)amino]-4-(methylthio)butanoic acid: Similar structure with a different substituent at the benzoic acid moiety
Uniqueness
The presence of both chloro, nitro, and iodo groups in 2-[(2-Chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H8ClIN2O5 |
|---|---|
Molecular Weight |
446.58 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C14H8ClIN2O5/c15-11-3-2-8(18(22)23)6-9(11)13(19)17-12-4-1-7(16)5-10(12)14(20)21/h1-6H,(H,17,19)(H,20,21) |
InChI Key |
CQTDIYGGEYYEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5E)-5-(1-ethylquinolin-2(1H)-ylidene)-2-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B11092166.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11092170.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11092183.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11092187.png)
![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11092188.png)
![4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11092197.png)

![6-Amino-4-(3-bromophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11092205.png)
![N-benzyl-6-bromo-1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11092210.png)

![[4-(1-Adamantyl)piperazino][3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL]methanone](/img/structure/B11092228.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11092233.png)

